Mazapertine succinate

Übersicht

Beschreibung

Mazapertine succinat ist ein Antipsychotikum, das von Johnson & Johnson entwickelt, aber nie vermarktet wurde. Es entfaltet seine pharmakologische Wirkung durch Affinität zu Dopamin-D2-, Serotonin-5-HT1A- und α1-adrenergen Rezeptoren . Mazapertine succinat ist bekannt für seine Sicherheit und Verträglichkeit bei oraler Verabreichung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Laborsynthese von Mazapertine succinat beginnt mit der Alkylierung von 2-Nitrophenol mit Isopropylbromid zu 2-Isopropoxynitrobenzol. Die katalytische Hydrierung der Nitrogruppe ergibt 2-Isopropoxyanilin. Die intermolekulare Ringbildung dieses Anilins mit Bis(2-chlorethyl)amin führt zu 1-(2-Isopropoxyphenyl)piperazin. Separat ergibt die Amidbildung von 3-(Chlormethyl)benzoylchlorid mit Piperidin 1-[3-(Chlormethyl)benzoyl]piperidin. Der letzte Schritt ist die konvergente Synthese zwischen den beiden oben genannten Armen, um das Alkylierungsprodukt Mazapertine zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Mazapertine succinat sind in der Öffentlichkeit nicht gut dokumentiert. Es ist wahrscheinlich, dass der Prozess ähnliche Synthesewege wie oben beschrieben beinhaltet, die für die Großproduktion optimiert sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mazapertine succinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Phenylhydroxylierung und Piperidyl-Oxidation.

Reduktion: Nicht häufig gemeldet.

Substitution: O-Dealkylierung und N-Dephenylierung.

Andere Reaktionen: Oxidative N-Debenzylierung, Depiperidylierung und Glucuronidierung.

Häufige Reagenzien und Bedingungen

Oxidation: Umfasst in der Regel Oxidationsmittel wie Wasserstoffperoxid oder katalytische Systeme.

Substitution: Bedingungen können die Verwendung starker Basen oder Säuren umfassen, um die Entfernung von funktionellen Gruppen zu erleichtern.

Andere Reaktionen: Enzymatische Bedingungen oder spezifische Katalysatoren können für Reaktionen wie die Glucuronidierung verwendet werden.

Hauptprodukte, die gebildet werden

- 4-OH-Phenyl-Mazapertine

- 4-OH-Piperidyl-Mazapertine

- Carboxybenzoylpiperidin und sein Glucuronid

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mazapertine succinate exhibits a unique pharmacological profile:

- Receptor Affinity : It binds to dopamine D2 and serotonin 5-HT1A receptors, which are crucial in regulating mood and cognition. This interaction is believed to contribute to its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with other antipsychotics.

- Metabolism and Excretion : Studies indicate that mazapertine is extensively metabolized in humans, with significant urinary metabolites identified through advanced mass spectrometry techniques. Approximately 12% of the administered dose remains unchanged in urine, with several metabolites formed via various pathways .

Scientific Research Applications

This compound has been investigated across several domains:

-

Psychiatric Disorders :

- Schizophrenia Treatment : The compound has been explored as a potential treatment option for schizophrenia due to its favorable receptor binding profile and reduced risk of extrapyramidal symptoms .

- Delirium Management : Research has examined the efficacy of mazapertine in managing delirium in hospitalized patients, with findings suggesting it may not increase the risk of extrapyramidal symptoms compared to non-antipsychotic drugs .

-

Neuropharmacology :

- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems have shown promise in understanding the underlying mechanisms of psychiatric disorders .

- Animal Models : Studies utilizing Sprague-Dawley rats have provided insights into the pharmacokinetics and distribution of this compound, revealing rapid elimination rates and significant fecal excretion .

-

Drug Development :

- Mazapertine serves as a model compound for developing new antipsychotic agents. Its unique receptor interactions may guide the synthesis of novel drugs with improved safety profiles.

Case Studies and Clinical Findings

Several notable studies have documented the clinical implications of this compound:

- Clinical Trials : Initial trials have indicated that mazapertine is well-tolerated among subjects, showing a favorable safety profile compared to traditional antipsychotics. The compound's ability to modulate dopamine activity without severe side effects makes it a candidate for further clinical evaluation .

- Metabolite Analysis : A detailed study on the metabolic pathways of mazapertine revealed that it undergoes extensive biotransformation, resulting in several active metabolites that may contribute to its therapeutic effects. This analysis enhances our understanding of how mazapertine operates within the body and informs future dosing strategies .

Comparative Analysis with Other Antipsychotics

| Compound | Receptor Binding Profile | Side Effects Risk | Clinical Status |

|---|---|---|---|

| This compound | D2, 5-HT1A, α1 | Lower risk of extrapyramidal symptoms | Investigational |

| Aripiprazole | D2, 5-HT1A | Moderate risk | Marketed |

| Cariprazine | D2, D3 | Moderate risk | Marketed |

Wirkmechanismus

Mazapertine succinate exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The compound’s interaction with these receptors helps in regulating mood, cognition, and behavior .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aripiprazol: Ein vermarktetes Medikament mit einem dualen D2- und 5-HT1A-Rezeptorprofil.

Cariprazin: Untersucht wegen ähnlicher Rezeptorinteraktionen.

Pardoprunox: Eine weitere Verbindung mit dualer Rezeptoraktivität.

Einzigartigkeit

Mazapertine succinat ist aufgrund seines spezifischen Rezeptorbindungsprofils und seiner Sicherheit und Verträglichkeit in klinischen Studien einzigartig. Im Gegensatz zu einigen anderen Verbindungen hat es ein geringeres Potenzial für extrapyramidale Nebenwirkungen gezeigt .

Biologische Aktivität

Mazapertine succinate is an antipsychotic compound that has garnered attention due to its unique pharmacological profile. Developed by Johnson & Johnson, this compound exhibits significant biological activity primarily through its interaction with various neurotransmitter receptors. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, receptor affinity, and comparative analysis with other antipsychotic agents.

This compound is a salt derived from mazapertine and succinic acid. The chemical formula for mazapertine is , and it functions as an antagonist at dopamine D2 receptors while also exhibiting affinity for serotonin 5-HT1A and alpha-1 adrenergic receptors. This multi-receptor activity suggests a potential for treating various psychiatric disorders with a reduced risk of extrapyramidal side effects commonly associated with traditional antipsychotics.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:

- Absorption and Distribution : Following oral administration in male and female Sprague-Dawley rats, approximately 93% of the radioactive dose was recovered after 7 days, with fecal elimination accounting for about 63% and urine for 30% .

- Plasma Concentration : The maximal plasma concentration occurred at 0.5 hours post-dosing, with rapid decline observed; the terminal half-life of mazapertine was less than 2 hours, while total radioactivity had a half-life of 9-13 hours .

- Metabolism : A total of 15 metabolites were identified, formed through various biotransformation processes including hydroxylation and glucuronide conjugation .

Comparative Analysis with Other Antipsychotics

Mazapertine's receptor affinity distinguishes it from other antipsychotic agents. The following table summarizes its comparison with several notable compounds:

| Compound Name | D2 Receptor Affinity | Unique Features |

|---|---|---|

| Mazapertine | High | Significant affinity for serotonin receptors |

| Risperidone | Moderate | Broader receptor profile including serotonin |

| Aripiprazole | Partial Agonist | Unique mechanism as a partial agonist |

| Paliperidone | Active Metabolite | Similar efficacy but different metabolism |

| Quetiapine | Multi-receptor | Strong sedative effects |

Mazapertine's unique receptor profile indicates its potential effectiveness in treating conditions such as schizophrenia without the high risk of extrapyramidal symptoms associated with other D2 antagonists .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of mazapertine:

- Efficacy in Animal Models : In preclinical studies, mazapertine demonstrated significant antipsychotic-like effects, evidenced by its ability to reduce hyperactivity in animal models induced by dopaminergic agents .

- Safety Profile : Clinical evaluations indicated that mazapertine was well-tolerated among subjects, showing minimal adverse effects compared to traditional antipsychotics.

- Potential Applications : Given its pharmacological properties, mazapertine may be beneficial not only in treating schizophrenia but also in managing mood disorders due to its serotonergic activity .

Eigenschaften

CAS-Nummer |

134208-18-7 |

|---|---|

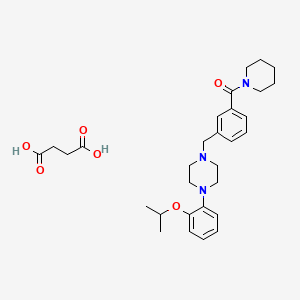

Molekularformel |

C30H41N3O6 |

Molekulargewicht |

539.7 g/mol |

IUPAC-Name |

butanedioic acid;piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone |

InChI |

InChI=1S/C26H35N3O2.C4H6O4/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29;5-3(6)1-2-4(7)8/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI-Schlüssel |

WAHFGTZTVZRLEY-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

Kanonische SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

134208-18-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

mazapertine succinate RWJ 37796 RWJ-37796 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.